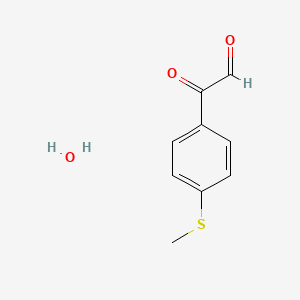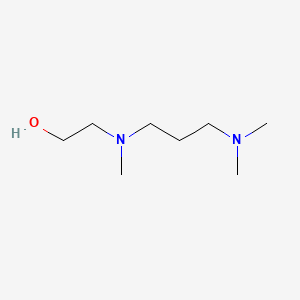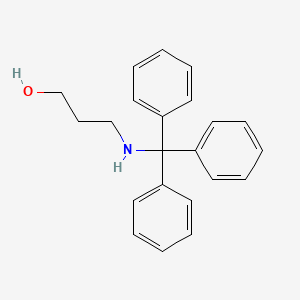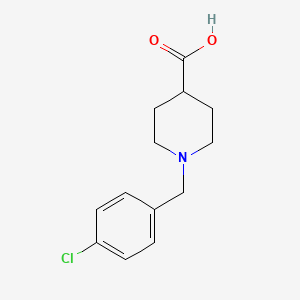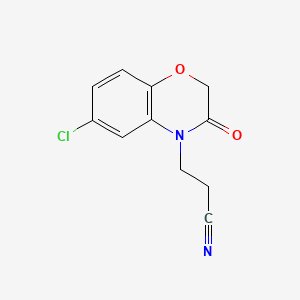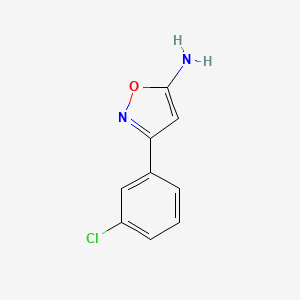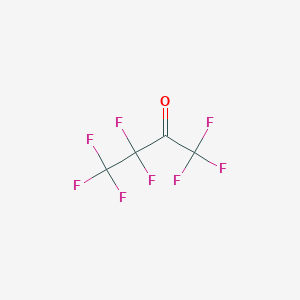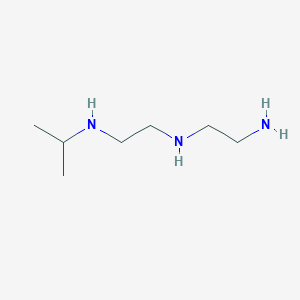![molecular formula C13H17F3N2 B1598636 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine CAS No. 885950-66-3](/img/structure/B1598636.png)
2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Vue d'ensemble
Description
“2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine” is a chemical compound with the molecular formula C13H17F3N2 . It has a molecular weight of 258.29 . The IUPAC name for this compound is 2-(1-pyrrolidinyl)-2-[4-(trifluoromethyl)phenyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)18-7-1-2-8-18/h3-6,12H,1-2,7-9,17H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
A significant application of related compounds in scientific research is in the field of organic synthesis. For instance, the construction of substituted pyrrolidine derivatives with multiple stereogenic centers showcases the utility of related chemical transformations. This process involves highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization, demonstrating perfect chirality transfer and good yields (Wang et al., 2015). Furthermore, the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation indicates the versatility of using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon (Zhu et al., 2003).
Materials Science and Polymer Chemistry
In materials science, the synthesis of soluble and thermally stable polyimides with phthalimide as a pendent group from a pyridine-containing triamine demonstrates the design and functionalization of high-performance polymers. These polymers exhibit excellent solubility and thermal stability, suitable for advanced materials applications (Zhuo et al., 2014).
Environmental and Analytical Chemistry
Another important area of application is in environmental and analytical chemistry, where modified chitosan derivatives are used for the adsorptive removal of Hg(II) ions from aqueous solutions. This research highlights the effectiveness of covalently bonding 2,6-diaminopyridine and polyamine compounds to chitosan, significantly improving Hg(II) adsorption capacity (Liang et al., 2019).
Advanced Catalysis
In the realm of catalysis, the development of dinuclear Ru complexes based on 2,4,8-triarylnaphthylamine for water oxidation highlights the application of related compounds in renewable energy technologies. These complexes, characterized by their ability to catalytically oxidize water to molecular dioxygen, showcase the potential of utilizing complex organic molecules for environmental sustainability (Mola et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)18-7-1-2-8-18/h3-6,12H,1-2,7-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLFYBHUAIQAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403594 | |
| Record name | 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885950-66-3 | |
| Record name | 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




